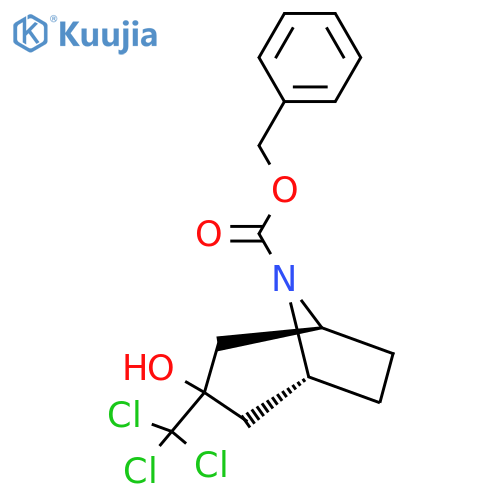

Cas no 2679947-65-8 (benzyl (1R,3S,5S)-3-hydroxy-3-(trichloromethyl)-8-azabicyclo3.2.1octane-8-carboxylate)

benzyl (1R,3S,5S)-3-hydroxy-3-(trichloromethyl)-8-azabicyclo3.2.1octane-8-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2679947-65-8

- benzyl (1R,3S,5S)-3-hydroxy-3-(trichloromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

- EN300-28301719

- benzyl (1R,3S,5S)-3-hydroxy-3-(trichloromethyl)-8-azabicyclo3.2.1octane-8-carboxylate

-

- インチ: 1S/C16H18Cl3NO3/c17-16(18,19)15(22)8-12-6-7-13(9-15)20(12)14(21)23-10-11-4-2-1-3-5-11/h1-5,12-13,22H,6-10H2/t12-,13+,15?

- InChIKey: BMHNKRFVAIKNAZ-NNQSOWQGSA-N

- ほほえんだ: ClC(C1(C[C@@H]2CC[C@H](C1)N2C(=O)OCC1C=CC=CC=1)O)(Cl)Cl

計算された属性

- せいみつぶんしりょう: 377.035227g/mol

- どういたいしつりょう: 377.035227g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 3

- 複雑さ: 434

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 49.8Ų

benzyl (1R,3S,5S)-3-hydroxy-3-(trichloromethyl)-8-azabicyclo3.2.1octane-8-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28301719-0.05g |

benzyl (1R,3S,5S)-3-hydroxy-3-(trichloromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |

2679947-65-8 | 95.0% | 0.05g |

$1020.0 | 2025-03-19 | |

| Enamine | EN300-28301719-0.1g |

benzyl (1R,3S,5S)-3-hydroxy-3-(trichloromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |

2679947-65-8 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-28301719-0.5g |

benzyl (1R,3S,5S)-3-hydroxy-3-(trichloromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |

2679947-65-8 | 95.0% | 0.5g |

$1165.0 | 2025-03-19 | |

| Enamine | EN300-28301719-2.5g |

benzyl (1R,3S,5S)-3-hydroxy-3-(trichloromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |

2679947-65-8 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 | |

| Enamine | EN300-28301719-5.0g |

benzyl (1R,3S,5S)-3-hydroxy-3-(trichloromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |

2679947-65-8 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| Enamine | EN300-28301719-1.0g |

benzyl (1R,3S,5S)-3-hydroxy-3-(trichloromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |

2679947-65-8 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 | |

| Enamine | EN300-28301719-1g |

benzyl (1R,3S,5S)-3-hydroxy-3-(trichloromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |

2679947-65-8 | 1g |

$1214.0 | 2023-09-07 | ||

| Enamine | EN300-28301719-10g |

benzyl (1R,3S,5S)-3-hydroxy-3-(trichloromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |

2679947-65-8 | 10g |

$5221.0 | 2023-09-07 | ||

| Enamine | EN300-28301719-0.25g |

benzyl (1R,3S,5S)-3-hydroxy-3-(trichloromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |

2679947-65-8 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 | |

| Enamine | EN300-28301719-10.0g |

benzyl (1R,3S,5S)-3-hydroxy-3-(trichloromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |

2679947-65-8 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 |

benzyl (1R,3S,5S)-3-hydroxy-3-(trichloromethyl)-8-azabicyclo3.2.1octane-8-carboxylate 関連文献

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

benzyl (1R,3S,5S)-3-hydroxy-3-(trichloromethyl)-8-azabicyclo3.2.1octane-8-carboxylateに関する追加情報

Introduction to Benzyl (1R,3S,5S)-3-hydroxy-3-(trichloromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS No. 2679947-65-8)

Benzyl (1R,3S,5S)-3-hydroxy-3-(trichloromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate, identified by its CAS number 2679947-65-8, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its complex bicyclic structure and functional groups, has garnered attention for its potential applications in drug development and molecular research.

The compound features a benzyl moiety attached to a highly intricate azabicyclo[3.2.1]octane backbone. The presence of multiple stereocenters, specifically at the 1R, 3S, and 5S positions, contributes to its chiral nature and makes it a valuable scaffold for studying stereoelectronic effects in biological systems. The trichloromethyl group at the 3-position introduces electrophilic reactivity, while the hydroxyl group at the same position enhances its participation in various chemical transformations.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their therapeutic potential. The azabicyclo[3.2.1]octane framework is particularly noteworthy due to its structural similarity to several bioactive natural products and pharmacologically relevant molecules. Researchers have been exploring derivatives of this scaffold for their potential applications in treating neurological disorders, infectious diseases, and other metabolic conditions.

One of the most compelling aspects of Benzyl (1R,3S,5S)-3-hydroxy-3-(trichloromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is its versatility in synthetic chemistry. The combination of a benzyl group and multiple stereocenters allows for diverse functionalization strategies, enabling chemists to modify its structure and explore new pharmacophores. This flexibility has made it a popular choice for medicinal chemists seeking to design molecules with tailored biological activities.

Recent studies have highlighted the compound's potential as a precursor in the synthesis of more complex molecules with therapeutic relevance. For instance, researchers have demonstrated its utility in generating derivatives that exhibit inhibitory effects on specific enzymes implicated in various diseases. These findings underscore the importance of Benzyl (1R,3S,5S)-3-hydroxy-3-(trichloromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate as a building block in drug discovery efforts.

The stereochemistry of this compound is particularly intriguing from a biological perspective. The precise arrangement of stereocenters can significantly influence its interactions with biological targets, making it essential to understand these structural features thoroughly. Advances in computational chemistry have enabled researchers to predict and analyze the conformational behavior of such complex molecules, providing valuable insights into their potential biological activities.

In addition to its synthetic utility, Benzyl (1R,3S,5S)-3-hydroxy-3-(trichloromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate has been studied for its role in developing novel catalysts and ligands for asymmetric synthesis. The presence of multiple stereocenters makes it an ideal candidate for designing chiral auxiliaries and catalysts that can enhance the enantioselectivity of chemical reactions.

The compound's structural complexity also makes it a fascinating subject for theoretical investigations. Researchers have employed various computational methods to elucidate its electronic structure and reactivity patterns. These studies have not only deepened our understanding of the molecule itself but also provided insights into general principles governing the behavior of similar heterocyclic compounds.

Looking ahead, the continued exploration of Benzyl (1R,3S,5S)-3-hydroxy-3-(trichloromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate holds promise for discovering new therapeutic agents and advancing our understanding of molecular interactions at the chemical-biological interface. Its unique structural features and synthetic versatility position it as a cornerstone in modern pharmaceutical research.

2679947-65-8 (benzyl (1R,3S,5S)-3-hydroxy-3-(trichloromethyl)-8-azabicyclo3.2.1octane-8-carboxylate) 関連製品

- 1484840-22-3(1-[(3-methylpiperidin-1-yl)methyl]cyclohexan-1-ol)

- 890153-34-1(1-Piperazinecarboxylicacid, 4-(3-bromobenzoyl)-, 1,1-dimethylethyl ester)

- 1855622-91-1(1-Oxaspiro[4.4]nonane-2-methanamine, 6-methyl-)

- 1795299-58-9(N-[1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl]-2,4-difluorobenzeneacetamide)

- 1339020-64-2(2-(2,6-difluorophenyl)-2-acetamidoacetic acid)

- 1806993-68-9(6-Bromo-3-cyano-2-(difluoromethyl)-4-iodopyridine)

- 1369895-97-5(2-(tert-Butoxy)-3-methylaniline)

- 630111-78-3(5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-sulfonamide)

- 941922-87-8(N-(2,6-difluorophenyl)methyl-2-(2-{(4-fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide)

- 881079-06-7(5-chloro-3-hydroxy-3-(2-oxopropyl)-1-{2-(prop-2-en-1-yloxy)phenylmethyl}-2,3-dihydro-1H-indol-2-one)